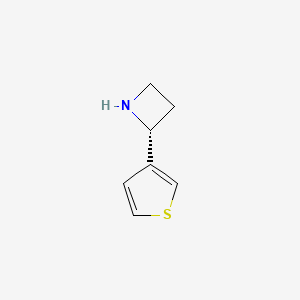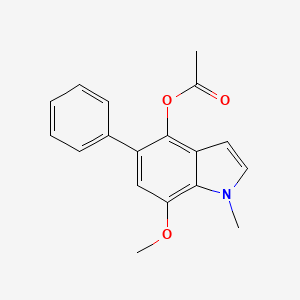
(7-methoxy-1-methyl-5-phenyl-indol-4-yl) Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxy-1-methyl-5-phenyl-indol-4-yl) Acetate: is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of indole derivatives often employs metal-catalyzed cross-coupling reactions. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the indole ring system .
Análisis De Reacciones Químicas
Types of Reactions: (7-Methoxy-1-methyl-5-phenyl-indol-4-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for its potential biological effects .
Medicine: In medicine, indole derivatives are used in the development of pharmaceuticals. They are known to interact with various biological targets, making them useful in drug discovery and development .
Industry: In industry, indole derivatives are used in the production of dyes, pigments, and other materials. Their unique chemical properties make them valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through these interactions, which can influence various biological pathways .
Comparación Con Compuestos Similares
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison: While these compounds share structural similarities with (7-methoxy-1-methyl-5-phenyl-indol-4-yl) acetate, they differ in their specific substituents and overall structure.
Uniqueness: The unique combination of the methoxy, methyl, and phenyl groups in this compound distinguishes it from other indole derivatives. This unique structure may confer specific chemical and biological properties that are not present in similar compounds .
Propiedades
Número CAS |
99497-21-9 |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
(7-methoxy-1-methyl-5-phenylindol-4-yl) acetate |
InChI |
InChI=1S/C18H17NO3/c1-12(20)22-18-14-9-10-19(2)17(14)16(21-3)11-15(18)13-7-5-4-6-8-13/h4-11H,1-3H3 |
Clave InChI |
UHGGYLZZFVIIQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C=CN(C2=C(C=C1C3=CC=CC=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



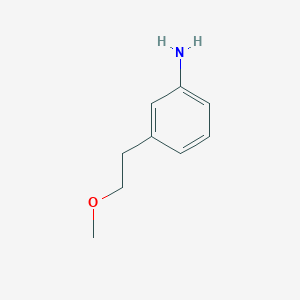
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
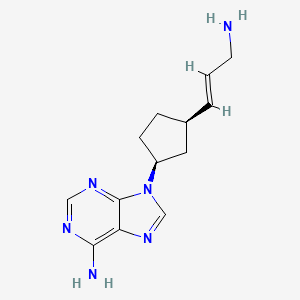
![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
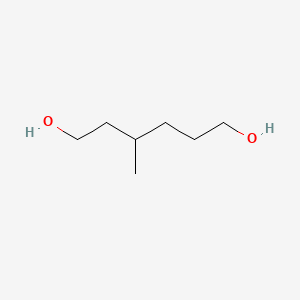
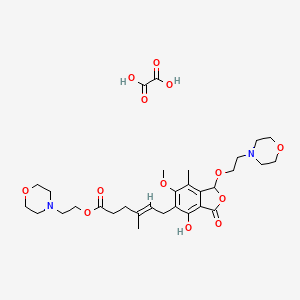
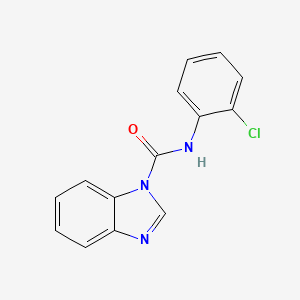
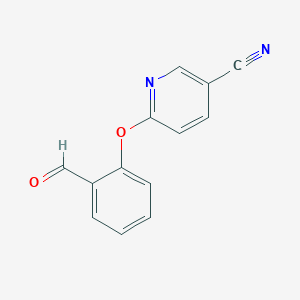

![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)
